2,3-Dibromo-5-iodopyridine
CAS No.: 923957-52-2
Cat. No.: VC3313993
Molecular Formula: C5H2Br2IN
Molecular Weight: 362.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923957-52-2 |
---|---|
Molecular Formula | C5H2Br2IN |
Molecular Weight | 362.79 g/mol |
IUPAC Name | 2,3-dibromo-5-iodopyridine |
Standard InChI | InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H |
Standard InChI Key | OJGWFENHWWGPTG-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)Br)I |
Canonical SMILES | C1=C(C=NC(=C1Br)Br)I |
Introduction
Chemical Identity and Properties
Basic Identification
2,3-Dibromo-5-iodopyridine has distinctive chemical properties that define its identity in chemical catalogues and research.
Property | Value |
---|---|
Chemical Name | 2,3-Dibromo-5-iodopyridine |
CAS Number | 923957-52-2 |
Molecular Formula | C5H2Br2IN |
Molecular Weight | 362.7885 g/mol |
Product Number | AG0066MP (AGN-PC-0J0Y4H) |
The compound belongs to the family of halogenated pyridines, which are characterized by the presence of halogen atoms (in this case bromine and iodine) attached to a pyridine ring. The specific positioning of these halogens creates unique reactivity patterns that differentiate this compound from its isomers and related compounds.
Property | Description |
---|---|
Appearance | Typically a crystalline solid |
Storage Conditions | Keep in dry area at 2-8°C |
Solubility | Generally soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran |
The compound's physical properties are significantly influenced by the three halogen atoms, which increase its molecular weight and affect its melting point, boiling point, and solubility characteristics compared to unsubstituted pyridine.
Synthetic Applications
Role in Organic Synthesis
2,3-Dibromo-5-iodopyridine is primarily valued as a versatile intermediate in chemical synthesis. Its importance stems from the different reactivity of the halogen atoms attached to the pyridine ring, allowing for selective functionalization through various chemical transformations.
The compound serves as a key building block in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and materials with specialized properties. Its unique pattern of halogenation enables chemists to perform sequential and regioselective transformations, which is crucial for the synthesis of structurally complex target molecules.
Synthesis Methods
General Approaches to Halogenated Pyridines
The synthesis of halogenated pyridines like 2,3-Dibromo-5-iodopyridine typically involves several strategic approaches, which can be adapted from methods used for similar compounds:
Diazotization-Halogenation Sequence
A common approach for introducing halogen atoms into pyridine rings involves a diazotization-halogenation sequence, as demonstrated in the synthesis of related compound 3,5-dibromo-4-iodopyridine:
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Starting with an appropriately substituted aminopyridine
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Performing diazotization with sodium nitrite in the presence of a hydrohalic acid
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Subsequent displacement of the diazonium group with a halogen
For example, in the synthesis of 3,5-dibromo-4-iodopyridine, 3,5-dibromo-4-aminopyridine is treated with sodium nitrite in hydrobromic acid to form an intermediate, which is then subjected to halogen exchange to introduce the iodine atom.
Halogen Exchange Reactions
Halogen exchange reactions represent another important strategy for synthesizing polyhalogenated pyridines:
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Starting with a more heavily brominated or chlorinated pyridine derivative
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Performing selective halogen exchange using metal halides (such as potassium iodide)
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Controlling reaction conditions to achieve the desired selectivity
The synthesis of 3,5-dibromo-4-iodopyridine illustrates this approach, where 3,4,5-tribromopyridine is treated with potassium iodide in the presence of acetyl chloride to selectively replace the bromine at position 4 with iodine.
Reactivity Profile
Halogen Reactivity Order
The three halogen atoms in 2,3-Dibromo-5-iodopyridine exhibit differing reactivity in various chemical transformations, following the general reactivity order for aryl halides:
Halogen | Relative Reactivity | Position on Pyridine |
---|---|---|
Iodine | Highest | 5 |
Bromine | Intermediate | 2, 3 |
This differential reactivity is particularly valuable in metal-catalyzed coupling reactions, where iodine typically undergoes oxidative addition more readily than bromine. This property allows for selective functionalization of the iodine position while leaving the bromine atoms available for subsequent transformations.
Metal-Halogen Exchange
Halogenated pyridines can undergo metal-halogen exchange reactions with organometallic reagents, as demonstrated with related compounds such as 5-Bromo-2-iodopyridine:
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Treatment with Grignard reagents, particularly iPrMgCl- LiCl (Turbo Grignard)
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Selective exchange at the more reactive halogen position
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Formation of organometallic intermediates that can react with various electrophiles
For example, with 5-Bromo-2-iodopyridine, metal-halogen exchange occurs preferentially at the iodine position, creating a reactive organometallic intermediate that can be trapped with electrophiles like 2-chloro-N-methoxy-N-methylacetamide.
Structural Comparisons with Related Compounds
Isomeric and Related Halogenated Pyridines
Several related halogenated pyridines differ from 2,3-Dibromo-5-iodopyridine in their substitution patterns. Understanding these structural relationships is important for synthetic planning and reactivity predictions:
Compound | CAS Number | Key Structural Difference |
---|---|---|
2,3-Dibromo-5-iodopyridine | 923957-52-2 | Target compound |
3,5-Dibromo-2-iodopyridine | 436799-34-7 | Different positions of bromine atoms (3,5 vs. 2,3) |
3,5-Dibromo-4-iodopyridine | CN102898359A | Iodine at position 4 instead of position 5 |
5-Bromo-2-iodopyridine | 223463-13-6 | Contains only one bromine atom |
Each of these compounds has unique chemical properties and reactivity patterns based on the specific positions of the halogen atoms. The positional isomers exhibit different electronic effects and steric environments, which impact their behavior in various chemical reactions.
Electronic Effects
The position of halogens on the pyridine ring significantly affects the electronic properties of the molecule:
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The nitrogen atom in the pyridine ring creates an electron-deficient aromatic system
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Halogen substituents can influence the electron distribution through inductive and resonance effects
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The combined effect of these factors determines the reactivity at specific positions of the ring
In 2,3-Dibromo-5-iodopyridine, the electronegative halogens at positions 2 and 3 enhance the electron-withdrawing effect of the pyridine nitrogen, creating a particularly electron-deficient system that influences reactivity patterns in nucleophilic and electrophilic reactions.
Applications in Chemical Research
Pharmaceutical Intermediate
2,3-Dibromo-5-iodopyridine serves as a valuable intermediate in pharmaceutical research and development. Its utility stems from several key features:
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The pyridine core is a privileged structure found in numerous biologically active compounds
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The three halogen substituents provide multiple handles for diversification and functionalization
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Sequential modification allows for the systematic construction of complex molecular architectures
This makes the compound particularly useful in medicinal chemistry programs where diverse compound libraries need to be efficiently synthesized for biological screening and structure-activity relationship studies.
Materials Science Applications
Beyond pharmaceutical applications, halogenated pyridines like 2,3-Dibromo-5-iodopyridine can be utilized in materials science:
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As building blocks for conjugated materials with electronic or optical properties
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In the synthesis of ligands for coordination chemistry and catalysis
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For the preparation of functional materials with specific physical or chemical properties
The ability to selectively functionalize each halogen position enables the precise engineering of molecular structures with tailored properties for specific applications.
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